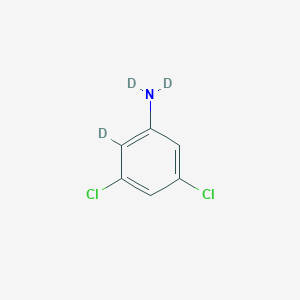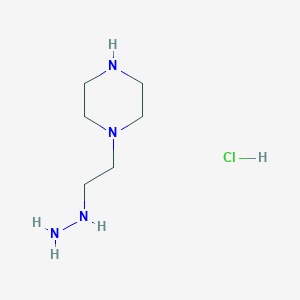
Tris(acetylacetonyl)dysprosium trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetylacetonyl)dysprosium trihydrate is a coordination complex with the chemical formula C15H27DyO9. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. It is commonly used in research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonyl)dysprosium trihydrate typically involves the reaction of dysprosium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(acetylacetonyl)dysprosium trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxide.
Reduction: Reduction reactions can convert the complex into lower oxidation states of dysprosium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(acetylacetonyl)dysprosium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic techniques due to its paramagnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings due to its thermal stability and reactivity.
Wirkmechanismus
The mechanism of action of Tris(acetylacetonyl)dysprosium trihydrate involves its ability to form stable coordination complexes with various substrates. The dysprosium ion interacts with the ligands through coordination bonds, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Vergleich Mit ähnlichen Verbindungen
- Tris(acetylacetonyl)aluminum
- Tris(acetylacetonyl)chromium
- Tris(acetylacetonyl)iron
- Tris(acetylacetonyl)manganese
Comparison: Tris(acetylacetonyl)dysprosium trihydrate is unique due to its specific lanthanide properties, such as high magnetic susceptibility and thermal stability. Compared to other metal acetylacetonates, it offers distinct advantages in applications requiring strong paramagnetic properties and stability under high temperatures.
Eigenschaften
IUPAC Name |
dysprosium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Dy.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAVDQDNLLUAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27DyO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18716-76-2 |
Source


|
| Record name | Dysprosium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)



